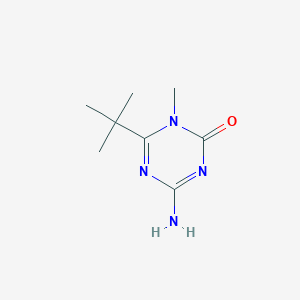

4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one

説明

4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one is a heterocyclic compound that belongs to the triazine family. This compound is known for its broad-spectrum herbicidal properties and is used in various agricultural applications to control weed growth. Its unique structure and properties make it a subject of interest in both industrial and academic research.

作用機序

Target of Action

The primary target of 4-Amino-6-(tert-butyl)-1-methyl-1,2-dihydro-1,3,5-triazin-2-one, also known as Metribuzin, is the photosystem II in plants . This system plays a crucial role in the process of photosynthesis, which is essential for the growth and survival of plants.

Mode of Action

Metribuzin acts by inhibiting photosynthesis by disrupting photosystem II . This disruption prevents the plant from converting light energy into chemical energy, leading to the cessation of essential metabolic processes and eventually causing the death of the plant.

Biochemical Pathways

The affected biochemical pathway is the photosynthetic electron transport chain in photosystem II . The inhibition of this pathway disrupts the plant’s ability to produce ATP and NADPH, two molecules vital for photosynthesis and other metabolic processes. The downstream effects include a decrease in carbohydrate production and an overall disruption of the plant’s metabolism.

Pharmacokinetics

It is known that metribuzin is rapidly absorbed and translocated in plants . The compound’s bioavailability is influenced by its absorption rate and its ability to reach its target site in the plant.

Result of Action

The result of Metribuzin’s action is the death of the plant . By inhibiting photosynthesis, the plant is unable to produce the energy it needs to survive. This leads to a cessation of growth, yellowing of the leaves, and eventually, plant death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Metribuzin. For example, the compound’s efficacy can be affected by the plant’s growth stage, with younger plants being more susceptible . Soil type and environmental conditions, such as temperature and rainfall, can also impact the persistence and movement of Metribuzin in the environment . Additionally, Metribuzin has been found to contaminate groundwater , indicating its potential to move through soil and enter water systems.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one typically involves the reaction of pivaloyl cyanide with isobutylene in the presence of acetic acid and sulfuric acid. The reaction mixture is then hydrolyzed, and the resulting trimethyl pyruvic acid is reacted with thiocarbohydrazide to form the desired triazine compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments helps in achieving consistent quality and efficiency in production .

化学反応の分析

Types of Reactions

4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted triazines, oxides, and reduced derivatives. These products have diverse applications in different fields, including agriculture and pharmaceuticals .

科学的研究の応用

4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s herbicidal properties make it useful in studying plant physiology and weed control mechanisms.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

Industry: It is widely used in the agricultural industry as a herbicide to control weed growth in various crops .

類似化合物との比較

Similar Compounds

4-Amino-6-(tert-butyl)-3-methylthio-1,2,4-triazin-5-one: Known for its herbicidal properties and used in similar applications.

8-amino-3-aryl-6-(tert-butyl)-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one: Another triazine derivative with potential biological activities

Uniqueness

4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one stands out due to its specific inhibition of photosystem II, making it highly effective as a herbicide. Its unique structure also allows for various chemical modifications, leading to the synthesis of a wide range of derivatives with diverse applications .

生物活性

4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one, commonly referred to as Metribuzin, is a heterocyclic compound belonging to the triazine family. This compound has garnered significant attention due to its herbicidal properties and potential applications in various fields such as agriculture and medicine.

IUPAC Name: this compound

Molecular Formula: C₈H₁₄N₄O

CAS Number: 175204-73-6

InChI Key: YJLLEGOOZBYGMX-UHFFFAOYSA-N

Metribuzin primarily targets photosystem II in plants. Its mode of action involves the inhibition of photosynthesis by disrupting the photosynthetic electron transport chain. This leads to:

- Cessation of Growth: The plant cannot produce the energy necessary for survival.

- Chlorosis: Yellowing of leaves due to the inability to synthesize chlorophyll.

- Plant Death: Ultimately results in the death of the plant if exposure continues.

Herbicidal Properties

Metribuzin is widely used as a herbicide to control a variety of weeds in crops. Its effectiveness stems from its ability to inhibit photosynthesis selectively in target plants while being less harmful to crops. The compound's application has been documented in numerous studies highlighting its efficacy against resistant weed species.

Antimicrobial Potential

Recent research has explored the antimicrobial properties of Metribuzin. Studies indicate that it may exhibit activity against certain bacterial strains, suggesting potential therapeutic applications beyond herbicidal use.

Efficacy Against Weeds

A study published in Weed Science demonstrated that Metribuzin effectively controlled several weed species in soybean and potato crops. The results indicated a significant reduction in weed biomass with applications at recommended rates, showcasing its utility in integrated weed management strategies.

| Weed Species | Control Rate (%) | Application Rate (kg/ha) |

|---|---|---|

| Amaranthus retroflexus | 90 | 1.1 |

| Solanum nigrum | 85 | 0.9 |

| Chenopodium album | 80 | 1.0 |

Antimicrobial Activity

In vitro studies have shown that Metribuzin possesses antimicrobial activity against various pathogens. For instance, a study published in Journal of Agricultural and Food Chemistry reported that Metribuzin exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Pharmacokinetics

Metribuzin is characterized by rapid absorption and translocation within plants. Its environmental persistence varies based on soil type and climatic conditions, influencing its effectiveness and potential ecological impact.

Comparison with Similar Compounds

Metribuzin can be compared with other triazine derivatives like Atrazine and Simazine , which also target photosystem II but differ in their chemical structure and spectrum of activity.

| Compound | Target | Herbicidal Activity | Antimicrobial Activity |

|---|---|---|---|

| Metribuzin | Photosystem II | Broad-spectrum | Moderate |

| Atrazine | Photosystem II | Broad-spectrum | Low |

| Simazine | Photosystem II | Narrow-spectrum | Low |

特性

IUPAC Name |

4-amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-8(2,3)5-10-6(9)11-7(13)12(5)4/h1-4H3,(H2,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLLEGOOZBYGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NC(=O)N1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351011 | |

| Record name | 4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-73-6 | |

| Record name | 4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。